VU0366248

mGlu5 NAM Functional affinity Assay consistency

Researchers relying on acetylenic mGlu5 NAMs (e.g., MPEP) face assay-dependent affinity variability that undermines reproducibility. VU0366248, an N-aryl benzamide chemotype, solves this by delivering consistent functional affinity across cell types and assay platforms. Its unique biased modulation-NAM for iCa2+ mobilization yet neutral in IP1 accumulation-enables precise dissection of mGlu5 signaling pathways. Ideal as a reference compound for HTS assay validation and SAR studies. Supplied with rigorous analytical documentation; global shipping available.

Molecular Formula C14H7ClF2N2O
Molecular Weight 292.67 g/mol
Cat. No. B611739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0366248
SynonymsVU0366248;  VU-0366248;  VU 0366248; 
Molecular FormulaC14H7ClF2N2O
Molecular Weight292.67 g/mol
Structural Identifiers
InChIInChI=1S/C14H7ClF2N2O/c15-11-2-1-3-12(13(11)17)19-14(20)9-4-8(7-18)5-10(16)6-9/h1-6H,(H,19,20)
InChIKeyQDFPSPIHFOODSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VU0366248: Biased mGlu5 NAM


VU0366248 (CAS 1243310-20-4) is a synthetic negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) with the molecular formula C14H7ClF2N2O . It belongs to the N-aryl benzamide chemotype and is structurally distinct from the more common acetylenic class of mGlu5 NAMs [1]. Its primary utility as a research tool compound lies in its demonstrated biased modulation profile, where it exhibits pathway-specific effects in native neuronal systems [2].

Why Generic mGlu5 NAM Substitution Fails: Chemotype-Dependent Bias


Procuring a generic mGlu5 NAM as a substitute for VU0366248 is scientifically unsound due to profound chemotype-dependent differences in pharmacological behavior. Unlike the widely used acetylenic NAMs (e.g., MPEP, MTEP), whose apparent affinity is highly variable depending on the assay, cell type, and signaling pathway measured, VU0366248 belongs to a class of structurally distinct NAMs that demonstrate consistent affinity estimates irrespective of the experimental context [1]. Furthermore, VU0366248 exhibits a unique form of biased modulation in native neurons—acting as a NAM in one pathway while being functionally neutral in another [2]. Substitution with a non-biased or differently biased NAM would fundamentally alter the experimental outcome, making comparisons across studies invalid.

VU0366248: Evidence vs. mGlu5 NAM Comparators


Consistent Affinity Across Assays vs. Acetylenic NAMs

In a head-to-head comparison, the apparent affinity of VU0366248 was consistent across different signaling assays and cellular backgrounds, in contrast to acetylenic NAMs like MPEP and MTEP, which showed significant assay-dependent variability. This indicates that VU0366248's affinity is not influenced by the pathway or cell type, a property not shared by many other mGlu5 NAMs [1].

mGlu5 NAM Functional affinity Assay consistency Acetylenic NAMs HEK293A Mouse cortical neurons

Biased Modulation in Native Neurons

VU0366248 displays a distinct form of biased modulation in mouse cortical neurons. In a direct assay comparison, it functions as a NAM for DHPG-mediated iCa2+ mobilization but is functionally neutral in DHPG-mediated IP1 accumulation assays [1]. This pathway-specific activity profile is unique among the tested NAMs and represents a key differentiator from non-biased or differently biased compounds.

Biased modulation Functional selectivity mGlu5 signaling iCa2+ mobilization IP1 accumulation Mouse cortical neurons

Affinity Comparison by Operational Model

Using the operational model of allosterism to analyze modulator-induced shifts in glutamate concentration-response curves for calcium mobilization, the affinity of VU0366248 was quantitatively determined and compared to its close structural analogs. VU0366248 exhibited a pKB of 6.63 ± 0.08, which is distinct from the values for VU0366249 (pKB 6.35 ± 0.08) and VU0366058 (pKB 7.09 ± 0.10) [1].

mGlu5 NAM Operational model pKB Allosteric affinity Mutagenesis Calcium mobilization

Unique Binding Mode: Mutagenesis & SAR

Mutagenesis and structure-activity relationship (SAR) studies, combined with computational docking, have demonstrated that VU0366248 interacts with the mGlu5 allosteric binding site in a distinct manner compared to other N-aryl benzamide chemotypes. It was used as a representative compound (denoted as '2E') in these studies to define key ligand-receptor interactions [1]. Its binding was shown to be sensitive to specific point mutations in a pattern that differs from analogs like VU0409106 and VU0285683 [2].

mGlu5 NAM Mutagenesis Binding mode Allosteric site N-aryl benzamide Structure-activity relationship

VU0366248: Research Application Scenarios


Biased Signaling & Functional Selectivity at mGlu5

VU0366248 is an essential tool for research programs focused on functional selectivity. Its established biased modulation profile—acting as a NAM for iCa2+ mobilization but neutral in IP1 accumulation in native neurons [1]—allows for the dissection of mGlu5-mediated signaling pathways. Researchers can use VU0366248 to study how selectively inhibiting one pathway while leaving another unaffected alters neuronal function, synaptic plasticity, or behavior.

Novel mGlu5 Assay Development & Validation

Due to its consistent functional affinity across different cell types and assay platforms, VU0366248 serves as a reliable reference compound for validating new mGlu5 assays [2]. Its behavior contrasts sharply with acetylenic NAMs like MPEP, whose affinity varies with assay conditions, making VU0366248 a superior control for establishing assay robustness and reproducibility in high-throughput screening campaigns.

mGlu5 Allosteric Site: Structural Biology & Pharmacology

VU0366248 is a well-characterized probe for exploring the molecular pharmacology of the mGlu5 allosteric binding pocket. Its binding mode has been studied via mutagenesis and molecular docking, which identified specific ligand-receptor interactions that differ from other N-aryl benzamides [3]. Procurement is ideal for laboratories conducting structure-activity relationship (SAR) studies or aiming to generate novel mGlu5 NAMs with improved properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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